
1,5-Diphenylpenta-1,4-dien-3-one
Overview
Description
1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzalacetone or distyryl ketone (CAS 538-58-9), is a conjugated α,β-unsaturated ketone synthesized via aldol condensation of acetone and benzaldehyde . Its structure features two phenyl groups connected to a central pentadienone backbone, which enables extended π-conjugation and diverse reactivity. This compound is widely studied for its applications in organic synthesis (e.g., Nazarov cyclization precursors) , biological activities (antiproliferative, antioxidant, anti-parasitic) , and material science (nonlinear optics) .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one is typically synthesized through the aldol condensation reaction between benzalacetone and benzaldehyde. The reaction is carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
C6H5CH=CHCOCH3+C6H5CHO→C6H5CH=CHCOCH=CHC6H5
The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
Chemical Reactions Analysis
Reaction Scheme
Experimental Conditions
Parameter | Details |
---|---|
Base | 10% NaOH |
Temperature | Room temperature (25–30°C) |
Reaction Time | 2–5 hours |
Work-up | Acidification with HCl, extraction with diethyl ether, recrystallization |
Substituents on the benzaldehyde (e.g., nitro, methoxy, hydroxy groups) influence the electronic properties and yield of the product .
Radical Scavenging Activity
The compound demonstrates significant antioxidant properties by neutralizing free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
Mechanism
The conjugated system donates electrons to stabilize free radicals, leading to their inactivation.
DPPH Assay Results
Compound Derivative | Radical Scavenging Activity (% Inhibition) | Reference Standard (Ascorbic Acid) |
---|---|---|
Parent Compound | Moderate activity | 85–95% inhibition at 100 µg/mL |
Nitro-substituted | Enhanced activity | N/A |
Methoxy-substituted | Comparable to ascorbic acid | N/A |
Activity varies with substituents: electron-donating groups (e.g., methoxy) enhance radical scavenging, while electron-withdrawing groups (e.g., nitro) may reduce efficacy .
Coordination Chemistry
The compound acts as a bidentate ligand in metal complexes, coordinating through the carbonyl oxygen and α,β-unsaturated double bonds .
Example Reaction with Metal Salts
Oxidation and Reduction
While direct experimental data from non-restricted sources is limited, the conjugated system suggests potential reactivity:
Hypothetical Reactions
-
Oxidation : May form diketones under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Hydrogenation could yield saturated ketones (e.g., using Pd/C or NaBH₄).
Substitution Reactions
Electrophilic aromatic substitution on the phenyl rings is feasible, though steric hindrance may limit reactivity.
Potential Derivatives
Reagent | Product |
---|---|
HNO₃ (nitration) | Nitro-substituted derivatives |
SO₃ (sulfonation) | Sulfonic acid derivatives |
Scientific Research Applications
Chemistry
In the field of chemistry, 1,5-diphenylpenta-1,4-dien-3-one serves as a ligand in coordination chemistry and is utilized as a precursor for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation to diketones and reduction to saturated ketones—makes it valuable for synthetic applications.
Biology
Research has indicated that this compound exhibits potential antioxidant properties . Studies have shown that it can scavenge free radicals effectively due to its electron-donating ability. This property makes it a candidate for further exploration in biological systems where oxidative stress is a concern .
Medicine
In medicinal chemistry, this compound has been investigated for its anticancer properties . It has been incorporated into drug formulations aimed at enhancing therapeutic efficacy. For example, studies have demonstrated its effectiveness in inhibiting cancer cell proliferation .
Industry
The compound finds applications in various industrial processes:
- Polymers and Coatings: Used as an additive for improving the properties of polymers.
- Corrosion Inhibition: Exhibits corrosion-resistant properties when applied to metal surfaces .
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Oxidation | Converts to diketones | Diketones |
Reduction | Forms saturated ketones | Saturated ketones |
Electrophilic Substitution | Introduces functional groups | Substituted derivatives |
Table 2: Biological Activities of this compound
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anticancer | Inhibits cancer cell proliferation |
Case Study 1: Antioxidant Properties
A study published in ResearchGate highlighted the antioxidant capabilities of this compound through various assays that measured its ability to reduce oxidative stress markers in cellular models. The compound demonstrated significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
Case Study 2: Corrosion Inhibition
Research conducted on the corrosion inhibition potential of this compound revealed that it effectively protects mild steel in acidic environments. The study utilized electrochemical methods to assess the inhibition efficiency and concluded that the compound forms a protective layer on metal surfaces .
Mechanism of Action
The mechanism of action of 1,5-diphenylpenta-1,4-dien-3-one involves its ability to interact with various molecular targets. For example, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through its carbonyl and conjugated double bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Substituted Aromatic Rings
Substitution on the phenyl rings alters electronic, steric, and biological properties. Key examples include:
Key Trends :
- Electron-withdrawing groups (e.g., Cl) enhance biological activity by increasing electrophilicity .
- Electron-donating groups (e.g., OMe, OEt) improve solubility and optical properties .
- Methyl substituents (e.g., 2,4-dimethyl) stabilize transition states in cyclization reactions .
Mechanistic Insights :
- The α,β-unsaturated ketone moiety enables Michael addition with cellular thiols, contributing to antiproliferative effects .
- Methoxy and chloro substituents enhance radical scavenging via resonance stabilization .
Chemical Reactivity in Nazarov Cyclization
The parent compound undergoes acid-catalyzed Nazarov cyclization to form cyclopentenones. Modifications improve reaction efficiency:
Key Findings :
- Deep eutectic solvents (DES) enhance cyclization efficiency by stabilizing polar intermediates .
- Methyl groups at C2 and C4 reduce steric hindrance and improve regioselectivity .
Physical and Spectroscopic Properties
Substituents significantly impact electronic structure and material properties:
Trends :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-diphenylpenta-1,4-dien-3-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between acetophenone and benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Optimization involves adjusting molar ratios (e.g., 1:2 ketone-to-aldehyde), temperature (60–80°C), and reaction time (4–8 hours). Monitoring by TLC and recrystallization from ethanol improves purity. Contradictions in yield (reported 50–85%) may arise from solvent polarity or base strength variations .
Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?
- Methodological Answer :
- IR : Confirm the α,β-unsaturated ketone moiety via C=O stretch at ~1665 cm⁻¹ and conjugated C=C stretches at ~1600 cm⁻¹ .
- NMR : -NMR shows two trans-olefinic protons as doublets (δ 6.5–7.5 ppm, J = 15–16 Hz) and aromatic protons as multiplets (δ 7.2–7.8 ppm). -NMR identifies the ketone carbon at ~190 ppm. Discrepancies in chemical shifts may indicate stereoisomerism or solvent effects .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is light-sensitive and prone to oxidation. Stability studies recommend storage in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., dimerization or epoxidation) can be monitored via HPLC with UV detection at 254 nm. Contradictory reports on shelf life (3–12 months) highlight the need for rigorous moisture control .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence the electronic and optical properties of this compound derivatives?
- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) reveal that electron-withdrawing groups (e.g., –NO₂) red-shift UV-Vis absorption due to enhanced conjugation, while electron-donating groups (e.g., –OCH₃) increase fluorescence quantum yield. Experimental validation via cyclic voltammetry (HOMO-LUMO gap) and TD-DFT simulations is critical to resolve discrepancies between predicted and observed λmax .
Q. What mechanistic insights explain contradictory catalytic activity in cross-coupling reactions involving this compound?
- Methodological Answer : Steric hindrance from the diaryl groups can impede coordination to metal catalysts (e.g., Pd or Ru). Kinetic studies (e.g., Eyring plots) and in situ FTIR monitoring of intermediates (e.g., metal enolates) clarify whether low yields arise from competitive side reactions (e.g., β-hydride elimination) or catalyst poisoning. Contradictions in turnover frequency (TOF) often stem from solvent polarity effects on transition-state stabilization .
Q. How can factorial design optimize the synthesis of chiral analogs of this compound for asymmetric catalysis?
- Methodological Answer : A 2³ factorial design (factors: catalyst loading, temperature, solvent polarity) identifies interactions affecting enantiomeric excess (ee). Response surface methodology (RSM) models predict optimal conditions (e.g., 5 mol% Jacobsen catalyst in CH₃CN at 25°C). Contradictions in ee (>90% vs. 70%) may reflect uncontrolled variables like moisture or oxygen levels .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects) of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., halogenation at para positions) paired with standardized bioassays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). Conflicting data often arise from differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or assay protocols (e.g., incubation time). Metabolomic profiling (LC-MS) identifies bioactive metabolites .
Q. Data Contradiction Analysis
Q. Why do crystallographic studies report divergent dihedral angles between the phenyl rings and the central enone system?
- Methodological Answer : X-ray diffraction (XRD) reveals dihedral angles ranging from 15° to 35°, influenced by crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific conformations. Discrepancies may reflect temperature-dependent polymorphism or solvent inclusion during crystallization .
Q. How can researchers reconcile conflicting solubility data (e.g., in DMSO vs. ethanol) for this compound?
- Methodological Answer : Hansen solubility parameters (HSPs) predict solubility in aprotic solvents (DMSO: δD=18.0, δP=16.4) vs. protic solvents (ethanol: δD=15.8, δP=8.8). Experimental validation via cloud-point titration identifies outliers caused by impurities (e.g., residual benzaldehyde). Contradictions in literature often stem from incomplete purification or particle size effects .
Properties
CAS No. |
115587-57-0 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
InChI Key |
WMKGGPCROCCUDY-HEEUSZRZSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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